molecular formula C9H14N4O5 B7825979 AICAR

AICAR

Cat. No.: B7825979
M. Wt: 258.23 g/mol
InChI Key: RTRQQBHATOEIAF-DTUHVUQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) is a cell-permeable purine intermediate and an adenosine monophosphate (AMP) analog. It functions as a prodrug, metabolized intracellularly to ZMP (5-aminoimidazole-4-carboxamide ribonucleoside monophosphate), which mimics AMP by allosterically activating AMP-activated protein kinase (AMPK) and modulating metabolic pathways . This compound is widely studied for its role in energy homeostasis, lipid metabolism, glucose uptake, and anti-inflammatory responses . Additionally, it exhibits AMPK-independent effects, such as transcriptional regulation and mitochondrial biogenesis .

Properties

IUPAC Name

5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17)/t3-,5?,6+,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRQQBHATOEIAF-DTUHVUQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C(N1[C@H]2[C@H](C([C@H](O2)CO)O)O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Protecting Group Strategies

The MDPI protocol begins with 6-chloronebularine (1 ), a commercially available purine derivative. To prevent undesired side reactions during fluorination, the 2',3'-hydroxyl groups of 1 are protected via isopropylidene ketal formation, yielding 2 . This step ensures regioselective modification at the 5'-position. Subsequent fluorination of 2 using diethylaminosulfur trifluoride (DAST) produces a mixture of 5'-fluoro-5'-deoxy (3a ) and 5'-chloro-5'-deoxy (3b ) intermediates. The ratio of 3a to 3b depends on reaction time and DAST stoichiometry, with optimal conditions yielding 3a as the major product (60–70%).

Purine Ring Degradation and AICAR Formation

The 6-chloropurine moiety in 3a undergoes nucleophilic displacement with aqueous NaOH, replacing the C6-chlorine with a hydroxyl group to form inosine derivative 4 . Deprotection of the isopropylidene group using trifluoroacetic acid (TFA) affords 5 , which is acetylated to 6 to enhance solubility for subsequent reactions. Introduction of a 2,4-dinitrophenyl (DNP) group at the N1 position (7 ) activates the purine ring for cleavage by ethylenediamine (EDA). This step selectively breaks the N3–C2 bond, yielding 5'-F-AICAR (8 ) with a 55–60% overall yield from 1 .

Table 1: Key Reaction Parameters for Classical this compound Synthesis

StepReagents/ConditionsProductYield (%)Characterization Data
FluorinationDAST, CH₂Cl₂, 0°C3a /3b 60–701H NMR^1\text{H NMR}: δ 5.90 (d, J=6.0 Hz, H1'), 4.80 (m, H2')
Ring Opening0.1 M NaOH, RT4 60HRMS: [M+Na]⁺ calc. 335.0932, found 335.0928
DNP InstallationDNClB, K₂CO₃, DMF, 80°C7 8519F NMR^{19}\text{F NMR}: δ -101.1 (dt, J=168 Hz)
EDA CleavageEDA, DMF, 60°C8 55–60UV: λ_max 264 nm; IR: 1642 cm⁻¹ (C=O)

Solid-Phase Synthesis of this compound Derivatives

Synthesis of 4-N-Functionalized this compound

Attachment of a 5-hydroxypentyl chain to the 4-N position proceeds via Mitsunobu reaction, using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). Subsequent phosphorylation with bis(triethylammonium) phosphate yields diphosphate derivative 6 , a cADPR mimic. Cyclization via pyrophosphate bond formation produces 8 , which exhibits structural similarity to cADPR but with altered Ca²⁺-mobilization properties.

Table 2: Solid-Phase Synthesis Parameters for Diphosphate this compound

StepReagents/ConditionsProductYield (%)Key Data
Resin LoadingWang resin, DCC, DMAPImmobilized inosine90Loading efficiency: 0.8 mmol/g
4-N Alkylation5-Bromopentanol, DIAD, PPh₃Alkylated intermediate781H NMR^1\text{H NMR}: δ 3.60 (m, CH₂O)
PhosphorylationPO(OBt)₃, tetrazoleDiphosphate 6 6531P NMR^{31}\text{P NMR}: δ -10.2 (d, J=20 Hz)
CyclizationEDCI, DMFCyclic 8 40HRMS: [M-H]⁻ calc. 582.12, found 582.10

Synthesis of Fluorinated this compound Analogs

5'-F-AICAR Preparation

Fluorination at the 5'-position enhances metabolic stability by preventing phosphorylation. The MDPI method modifies 6-chloronebularine with DAST, followed by purine ring degradation (Section 1.1–1.2). Alternatively, the Wiley protocol employs 5'-deoxy-5'-fluoroinosine as a precursor, achieving 5'-F-AICAR in 50% yield via EDA-mediated cleavage.

Spectroscopic Characterization

Fluorinated analogs exhibit distinct 19F NMR^{19}\text{F NMR} signals at δ -101.1 ppm (J=168 Hz) and reduced UV absorption at 250 nm due to electronic effects. These features confirm successful incorporation of the fluoro group without purine ring distortion.

Advanced Derivatives: cADPR Mimics and Beyond

Cyclic Diphosphate this compound

Cyclization of diphosphate 6 using ethyl dimethylaminopropyl carbodiimide (EDCI) generates 8 , a macrocyclic compound mimicking cADPR’s pyrophosphate bridge. While 8 lacks cADPR’s Ca²⁺-release activity, it serves as a tool for studying ryanodine receptor interactions.

D-Ribityl AICA

Replacing the ribose moiety with a ribityl chain produces D-ribityl AICA, a non-phosphorylatable analog. This derivative is synthesized via reductive amination of AICA with ribose, followed by sodium borohydride reduction (65% yield) .

Chemical Reactions Analysis

Types of Reactions

AICAR undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities and potential therapeutic applications .

Scientific Research Applications

Metabolic Disorders

AICAR has been extensively studied for its potential in managing metabolic disorders such as type 2 diabetes and obesity. Research indicates that this compound treatment can improve insulin sensitivity and regulate glucose metabolism, making it a promising candidate for diabetes management .

Key Findings:

  • This compound administration has shown to increase glucose uptake in skeletal muscle cells and liver tissues, leading to improved glycemic control .
  • It has been demonstrated to prevent weight gain and improve lipid profiles in high-fat diet models .

Cardiovascular Protection

This compound is being explored for its cardioprotective effects, particularly in ischemic conditions. Studies suggest that it can enhance myocardial protection during coronary artery bypass grafting and reduce cardiac ischemic injury .

Case Study:

  • In a clinical setting, patients treated with this compound during cardiac procedures exhibited improved outcomes related to myocardial ischemia .

Neurological Disorders

Recent studies have investigated this compound's neuroprotective properties, particularly in conditions like diabetic peripheral neuropathy (DPN). This compound administration has been shown to prevent and reverse DPN induced by high-fat diets and streptozotocin-induced diabetes in animal models .

Clinical Implications:

  • This compound's ability to ameliorate symptoms of neuropathy suggests potential therapeutic applications in treating diabetic complications.

Cancer Research

This compound's role in cancer therapy is under investigation due to its ability to inhibit cell proliferation through AMPK activation. It has been identified as a potential small molecule inhibitor targeting survivin (BIRC5), a protein associated with cancer cell survival .

Athletic Performance Enhancement

This compound has gained attention in sports science for its purported performance-enhancing effects. It is believed to stimulate fat utilization and improve endurance by enhancing mitochondrial biogenesis and energy production.

Research Insights:

  • Preliminary studies indicate that this compound can enhance exercise performance by increasing the oxidative capacity of muscles .

Summary Table of this compound Applications

Application AreaDescriptionKey Findings/Studies
Metabolic DisordersManagement of type 2 diabetes and obesityImproves insulin sensitivity; enhances glucose uptake
Cardiovascular ProtectionProtection during ischemic eventsReduces myocardial ischemic injury; improves outcomes in cardiac procedures
Neurological DisordersTreatment for diabetic peripheral neuropathyPrevents/reverses DPN in animal models
Cancer ResearchPotential inhibitor targeting survivinInhibits cancer cell proliferation via AMPK activation
Athletic PerformanceEnhances endurance and fat utilizationImproves exercise performance; stimulates mitochondrial biogenesis

Mechanism of Action

The primary mechanism by which AICAR exerts its effects is through the activation of AMP-activated protein kinase (AMPK). This activation leads to various downstream effects, including increased glucose uptake, enhanced fatty acid oxidation, and inhibition of protein synthesis. The compound interacts with molecular targets such as adenylosuccinate lyase and other enzymes involved in purine biosynthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

AMP and ADP

AICAR shares structural similarity with AMP (Fig. 2 in ), enabling it to bind enzymes typically regulated by adenine nucleotides. For example, in Saccharomyces cerevisiae, this compound competitively inhibits HisG (ATP phosphoribosyltransferase), an enzyme in histidine biosynthesis, akin to AMP and ADP .

Sthis compound

Sthis compound (succino-AICAR), another intermediate in de novo purine biosynthesis, coexists with this compound in yeast under adenine-depleted conditions.

Functional Comparison with AMPK-Activating Compounds

Berberine (BBR)

This compound and BBR both inhibit lipid synthesis via AMPK activation. In HepG2 cells:

Parameter This compound Inhibition (%) BBR Inhibition (%)
Cholesterol synthesis 58% 53%
Triglyceride (TG) synthesis (from acetate) 71% 47%
TG synthesis (from glycerol) 47% 67%

While both compounds suppress lipid synthesis, this compound is more potent in TG inhibition from acetate, whereas BBR excels in glycerol-derived TG suppression. Neither affects TG assembly from oleate, indicating shared mechanisms upstream of fatty acid esterification .

Metformin

Metformin and this compound both activate AMPK, reducing hepatic lipid synthesis and SLC13A5 transporter expression . However, in macrophages, this compound uniquely suppresses LPS-induced inflammatory mediators (e.g., IL-1β, TNFα, iNOS) and enhances anti-inflammatory IL-10, whereas metformin only increases IL-10 without reducing pro-inflammatory cytokines .

Mechanistic Differentiation from Other Compounds

SHIN1 (Dihydrofolate Reductase Inhibitor)

In erythroid differentiation, SHIN1 and this compound induce divergent metabolic responses despite overlapping outcomes. SHIN1 mimics folate depletion, while this compound activates AMPK in MEL cells and alters glucose metabolism .

Exercise Mimicry

Short-term this compound treatment (7 days) mimics exercise-induced gene regulation in the dentate gyrus (160 genes upregulated, 103 downregulated), but long-term effects diverge, highlighting temporal specificity .

Isoform-Specific AMPK Activation

This compound selectively activates α2-AMPK isoforms, critical for glucose uptake in skeletal muscle. In α2-AMPK knockout mice, this compound-induced glucose uptake is abolished, whereas contraction-induced uptake remains intact, implicating α1-AMPK redundancy in non-AICAR pathways .

AMPK-Independent Effects

This compound reduces NFκB DNA binding in macrophages independently of AMPK, attenuating LPS-induced inflammation . It also inhibits sphingolipid biosynthesis by downregulating serine palmitoyltransferase 2 (SPT2) transcription, a mechanism distinct from AMPK-driven lipid modulation .

Therapeutic Implications and Limitations

Cancer

This compound inhibits prostate cancer cell growth, migration, and chemoresistance via AMPK/mTOR signaling . In high-fat diet (HFD) mice, it prevents hepatosteatosis and diethylnitrosamine (DEN)-induced hepatocellular carcinoma (HCC) but fails to treat advanced HCC .

Metabolic Disorders

This compound reverses diabetic polyneuropathy by enhancing mitophagy and mitochondrial respiration . However, chronic administration in skeletal muscle reduces AMPK activation over time, limiting long-term efficacy .

Key Contrasts with Similar Compounds

Compound Primary Target Key Differentiator
This compound AMPK (α2 isoform) AMPK-independent anti-inflammatory effects
BBR AMPK Superior glycerol-derived TG suppression
Metformin AMPK/Complex I Limited anti-inflammatory action
Exercise Multiple pathways Sustained gene regulation vs. This compound’s temporal effects

Biological Activity

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a nucleoside analog known for its role as an activator of AMP-activated protein kinase (AMPK). This compound has garnered significant attention in research due to its diverse biological activities, particularly in metabolic regulation, cancer biology, and cellular stress responses. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, effects on different cell types, and potential therapeutic applications.

This compound functions primarily as an AMPK activator. Upon entering cells via adenosine transporters, it is phosphorylated to form ZMP (5-aminoimidazole-4-carboxamide ribonucleotide), which mimics AMP and activates AMPK. Although this compound is less potent than AMP (40- to 50-fold), it accumulates in the cytoplasm and can exert both AMPK-dependent and AMPK-independent effects .

Key Mechanisms:

  • AMPK Activation: this compound binds to the γ subunit of AMPK, promoting phosphorylation at Thr172 by liver kinase B1 (LKB1) and protecting against dephosphorylation .
  • Metabolic Regulation: In liver cells, this compound inhibits fatty acid and cholesterol synthesis while promoting fatty acid oxidation and reducing gluconeogenesis. In skeletal muscle, it enhances glucose uptake and glycogenolysis .

Cancer Cells

This compound has demonstrated significant effects on cancer cell proliferation and apoptosis. For instance:

  • Cervical Cancer (CaSki Cells): this compound treatment led to a decrease in cell viability and induced apoptosis by inhibiting the AKT/mTOR pathway while enhancing the p53/ERK pathway. The study showed that this compound caused S-phase arrest in the cell cycle, indicating its potential as a therapeutic agent against cervical cancer .
  • Adult T-cell Leukemia/Lymphoma (ATL): this compound inhibited proliferation in ATL-related cell lines without increasing AMPK phosphorylation. It also activated apoptotic pathways independent of AMPK signaling, suggesting its utility in treating ATL .

Metabolic Disorders

This compound's role in metabolic disorders is well-documented:

  • Diabetes: Studies indicate that this compound can improve insulin sensitivity and glucose metabolism by activating AMPK, which plays a crucial role in energy homeostasis .
  • Obesity: this compound administration has shown promise in reducing body weight gain in animal models by enhancing lipid oxidation and glucose uptake .

Table: Summary of Key Studies on this compound

Study FocusCell TypeKey Findings
Proliferation InhibitionCaSki CellsInduced apoptosis; inhibited AKT/mTOR pathway; enhanced p53/ERK signaling .
AMPK-Independent EffectsATL-related Cell LinesInduced cell death without increasing AMPK phosphorylation; activated apoptotic pathways .
Metabolic RegulationLiver/Skeletal MuscleInhibited fatty acid synthesis; increased glucose uptake and oxidation .
Exercise Capacity EnhancementSkeletal MuscleImproved mitochondrial function and reduced oxidative stress through AMPK activation .

Therapeutic Applications

This compound's multifaceted biological activities suggest potential therapeutic applications:

  • Cancer Treatment: Due to its ability to induce apoptosis in cancer cells via both AMPK-dependent and independent pathways, this compound may serve as a candidate for targeted cancer therapies.
  • Metabolic Disorders: Its role in enhancing insulin sensitivity positions this compound as a potential treatment for type 2 diabetes and obesity.

Q & A

Q. How does AICAR activate AMPK, and what downstream pathways are implicated in its metabolic effects?

this compound (5-aminoimidazole-4-carboxamide ribonucleoside) is phosphorylated intracellularly to AICA ribotide (ZMP), which mimics AMP to allosterically activate AMPK. This activation triggers downstream pathways such as ACC phosphorylation (inhibiting fatty acid synthesis) and upregulation of glucose uptake via GLUT4 translocation . Key experimental validation involves Western blotting for phosphorylated AMPK/ACC and siRNA knockdown to confirm pathway specificity .

Q. What are the standard in vitro and in vivo models for studying this compound’s anti-adipogenic effects?

  • In vitro : 3T3-L1 preadipocytes are widely used. This compound (0.5–1 mM) suppresses adipogenesis by downregulating PPARγ, C/EBPα, and lipid-metabolizing enzymes (e.g., FABP4, LPL). Dose-response and time-course experiments (e.g., triglyceride accumulation assays) are critical for mechanistic validation .
  • In vivo : High-fat diet (HFD) mouse models demonstrate this compound’s inhibition of hepatic steatosis and IL-6/STAT3 signaling, with doses ranging from 25–50 mg/kg/day .

Q. What methodological considerations are essential for optimizing this compound dosage in metabolic studies?

  • Dose-dependent effects : In 3T3-L1 cells, 0.5–1 mM this compound significantly inhibits triglyceride accumulation (Fig. 1B in ).
  • Duration : Time-course experiments (e.g., 6–48 hours) are required to distinguish acute AMPK activation from chronic metabolic reprogramming .
  • Vehicle controls : Use PBS or DMSO (≤0.1%) to avoid solvent interference .

Q. How does this compound modulate glucose metabolism in insulin-resistant models?

this compound enhances muscle glucose uptake by AMPK-dependent GLUT4 translocation, bypassing insulin signaling. In diabetic rodent models, it reduces hyperglycemia and adipose inflammation. Key assays include glucose tolerance tests and tracer-based flux analysis (e.g., 2-NBDG uptake) .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on this compound’s role in cancer progression?

this compound exhibits dual roles: it suppresses tumorigenesis in early-stage HCC by inhibiting STAT3 and IL-6 but may promote metastasis in advanced cancers via AMPK-independent pathways. To address contradictions:

  • Use isoform-specific AMPK knockout models.
  • Conduct metabolomic profiling (e.g., LC-MS) to identify context-dependent shifts in lipid/nucleotide synthesis .
  • Compare acute vs. chronic dosing regimens .

Q. What experimental designs are optimal for studying this compound’s synergy with chemotherapeutic agents?

  • Combination indices : Calculate using Chou-Talalay analysis (e.g., this compound + metformin in glioma cells).
  • Mechanistic overlap : Validate AMPK-independent pathways (e.g., TGF-β/BMP crosstalk in stem cells) via RNA-seq and KEGG pathway enrichment .
  • In vivo validation : Use DEN-induced carcinogenesis models to assess tumor burden reduction .

Q. How does this compound interact with the WNT/β-catenin pathway in adipogenesis?

this compound upregulates β-catenin, which sequesters PPARγ/C/EBPα to block adipogenic transcription. Critical methods include:

  • β-catenin siRNA rescue experiments (Fig. 3A in ).
  • TOP/FOP luciferase assays to quantify WNT pathway activity.
  • Co-immunoprecipitation to assess β-catenin/TCF4 complex formation .

Q. What pharmacokinetic challenges arise in this compound-HSA binding studies?

this compound binds human serum albumin (HSA) at Site I (subdomain IIA) and Site II (subdomain IIIA) with moderate affinity (Kd ~10⁻⁴ M), affecting its bioavailability. Techniques:

  • Fluorescence quenching assays (Stern-Volmer analysis).
  • Competitive displacement using warfarin/flufenamic acid.
  • Molecular docking (AutoDock Vina) to map hydrogen-bond interactions .

Q. How can this compound’s impact on stem cell pluripotency be quantified?

  • Microarray analysis : Compare expression of pluripotency markers (Oct4, Nanog) vs. differentiation genes (e.g., Gata4) in this compound-treated embryonic stem cells.
  • Functional assays : Use LIF withdrawal ± this compound to test self-renewal capacity.
  • Pathway inhibition : Apply BMP/TGF-β inhibitors (e.g., dorsomorphin) to isolate AMPK-specific effects .

Q. What metabolomic approaches elucidate this compound’s effects on nucleotide synthesis?

Untargeted LC-MS metabolomics in hepatocytes reveals this compound-induced shifts in:

  • Glycerolipids : Reduced CDP-ethanolamine (Fig. 5A in ).
  • Nucleotides : Elevated IMP/AMP ratios, indicating purine salvage pathway activation.
  • Ceramides : Downregulated C16:0 ceramide, linked to AMPK-mediated lipotoxicity mitigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AICAR
Reactant of Route 2
AICAR

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.